molecular formula C12H16N2O3S B2802511 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide CAS No. 942010-91-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

Cat. No. B2802511
CAS RN: 942010-91-5
M. Wt: 268.33
InChI Key: BRLHAMZOVYGBAC-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide, also known as CDDO-Im, is a synthetic triterpenoid compound with potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for drug development and scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by 杨子辉 et al. (2017) focused on the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, including structural confirmation using techniques like NMR and X-ray diffraction analysis. They found that these compounds displayed moderate to excellent herbicidal activity against certain grass species (杨子辉 et al., 2017).

Antimicrobial and Antifungal Activities

  • Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
  • Jang et al. (2004) synthesized 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, evaluating them as antibacterial agents with mixed in vitro and in vivo effectiveness (Jang et al., 2004).
  • Patel and Dhameliya (2010) explored the synthesis of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamides, which showed promising antibacterial activities (Patel & Dhameliya, 2010).

Anticonvulsant and Antinociceptive Activities

  • Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, noting that derivatives with specific substituents on the N-phenyl ring showed promising anticonvulsant activity (Soyer et al., 2004).
  • İnkol et al. (2000) reported the synthesis of (2‐benzothiazolinon‐3‐yl)propionamide and (2‐benzoxazolinon‐3‐yl)propionamide derivatives, finding compounds 6b and 7d to be notably effective in antinociceptive activity tests (İnkol et al., 2000).

Anticancer Applications

  • Kumar et al. (2009) synthesized functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, exhibiting cytotoxicity against human cancer cell lines, suggesting potential use in designing new anti-cancer agents (Kumar et al., 2009).

Diuretic Activity

  • Yar and Ansari (2009) synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, with one compound showing promising diuretic activity in in vivo tests (Yar & Ansari, 2009).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-12(15)13-10-4-6-11(7-5-10)14-8-3-9-18(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHAMZOVYGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propionamide

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